PU-WS13

Grp94 Hsp90 Paralog-selectivity

For researchers targeting Grp94, PU-WS13 offers unrivaled paralog selectivity (EC50 0.22 µM, ~124-fold vs Hsp90α). It uniquely disrupts plasma membrane HER2 architecture without inducing the cytoprotective heat shock response, avoiding the confounding effects of pan-Hsp90 inhibitors. This compound is the optimal tool for clean, paralog-specific functional studies and in vivo tumor microenvironment modulation. Research-use only.

Molecular Formula C17H20Cl2N6S
Molecular Weight 411.4 g/mol
Cat. No. B610342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU-WS13
SynonymsPU-WS13;  PU-WS-13;  PU-WS 13.
Molecular FormulaC17H20Cl2N6S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N
InChIInChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23)
InChIKeyJYSLFQTWNRYWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PU-WS13 Procurement Guide: A Grp94-Specific Purine-Scaffold Hsp90 Inhibitor for Paralog-Selective Research


PU-WS13 (CAS: 1454619-14-7) is a cell-permeable, purine-scaffold small molecule that selectively inhibits Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum-resident paralog of the heat shock protein 90 (Hsp90) family, with an EC50 of 0.22 µM [1]. It exhibits paralog-selectivity over the other three Hsp90 family members: cytosolic Hsp90α (EC50 27.3 µM, ~124-fold), Hsp90β (EC50 41.8 µM, ~190-fold), and mitochondrial TRAP1 (EC50 7.3 µM, ~33-fold) [1]. This compound is used to dissect paralog-specific chaperone functions without the pleiotropic effects and heat shock response induction characteristic of pan-Hsp90 inhibitors .

PU-WS13 Specificity: Why Generic Pan-Hsp90 or Other Paralog Inhibitors Cannot Substitute for Grp94-Selective Experiments


Generic substitution with pan-Hsp90 inhibitors (e.g., PU-H71) or other paralog-selective probes (e.g., Hsp90α/β-selective PU-29F) is not scientifically valid when investigating Grp94-specific biology. Pan-Hsp90 inhibitors induce the cytoprotective heat shock response (upregulating Hsp70) and simultaneously degrade all Hsp90 client proteins across multiple cellular compartments, confounding data interpretation . Conversely, PU-29F selectively depletes cytosolic HER2 without affecting plasma membrane-associated HER2, while PU-WS13 uniquely disrupts the circular architecture of HER2 specifically at the plasma membrane [1]. Using an incorrect paralog-selective tool would therefore produce opposing or uninterpretable subcellular redistribution data. The following quantitative evidence establishes PU-WS13's unique experimental niche.

PU-WS13 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparative Data for Procurement Decisions


PU-WS13 Paralog-Selectivity Profiling: Quantitative EC50 Comparison Across the Hsp90 Family

PU-WS13 demonstrates marked paralog-selectivity for Grp94 over the three other Hsp90 family members. The compound exhibits an EC50 of 0.22 µM against Grp94, while showing significantly weaker activity against Hsp90α (EC50 27.3 µM), Hsp90β (EC50 41.8 µM), and mitochondrial TRAP1 (EC50 7.3 µM) [1]. In contrast, the pan-Hsp90 inhibitor PU-H71 shows broad equipotent inhibition across paralogs (Hsp90α IC50 51 nM, Grp94 IC50 30 nM) [2], and the Hsp90α/β-selective inhibitor PU-29F targets cytosolic paralogs with an EC50 of 5.4 µM while largely sparing Grp94 .

Grp94 Hsp90 Paralog-selectivity Chaperone Target engagement

PU-WS13 vs. PU-29F in HER2 Subcellular Redistribution: Functional Divergence in Breast Cancer Models

In SKBr3 breast cancer cells, PU-WS13 (15 µM, 4 h) disrupts the circular architecture of HER2 specifically at the plasma membrane, producing a 'shredded' pattern detectable by immunofluorescence microscopy [1]. In contrast, the Hsp90α/β-selective inhibitor PU-29F (20 µM, 4 h) does not affect membrane-associated HER2; instead, it selectively depletes cytosolic HER2 and induces its redistribution to lysosomes and early endosomes . Time-course experiments confirm that PU-WS13 (20 µM) and PU-29F (20 µM) regulate distinct HER2 subcellular pools with different kinetics [1].

HER2 Breast cancer SKBr3 Subcellular trafficking Plasma membrane

PU-WS13 Avoids Pan-Hsp90 Inhibitor Toxicity: Absence of Heat Shock Response Induction and Spared Non-Malignant Cell Viability

A critical limitation of pan-Hsp90 inhibitors is the induction of the pro-survival heat shock response, characterized by upregulation of Hsp70, which confers cytoprotection and may limit therapeutic efficacy . PU-WS13 induces apoptosis in HER2-overexpressing breast cancer cells (SK-BR-3, BT474, MDA-MB-361) at 0.5-12.5 µM without increasing Hsp70 protein levels . Additionally, PU-WS13 (2.5-20 µM) shows no toxicity toward two non-malignant cell lines , whereas pan-Hsp90 inhibitors often exhibit dose-limiting toxicity to normal tissues .

Hsp70 Heat shock response Cytoprotection Toxicity Non-malignant cells

PU-WS13 In Vivo Efficacy: Tumor Growth Inhibition and CD8+ T Cell Infiltration in Syngeneic Mouse Models

In wild-type mice, intraperitoneal administration of PU-WS13 at 15 mg/kg inhibits Grp94 activity, resulting in significant limitation of tumor growth and reduced collagen content within the tumor microenvironment (TME). Concurrently, PU-WS13 treatment increases the number of CD8+ T cells infiltrating the TME [1]. While in vivo data for other Grp94-selective probes (e.g., PU-H39) remain limited in the peer-reviewed literature, PU-WS13 has established a reproducible in vivo efficacy profile across multiple independent studies, including syngeneic tumor models and influenza A/S. pneumoniae co-infection models [1][2].

In vivo Tumor microenvironment CD8+ T cells Immuno-oncology Syngeneic model

PU-WS13 Best Research and Industrial Application Scenarios Based on Validated Differential Evidence


Dissecting Grp94-Specific Chaperone Functions in HER2-Overexpressing Breast Cancer

For researchers investigating Grp94's unique role in stabilizing and trafficking plasma membrane-associated HER2, PU-WS13 is the optimal tool compound. Unlike pan-Hsp90 inhibitors that simultaneously degrade all HER2 pools and cytosolic-selective PU-29F that spares membrane HER2, PU-WS13 specifically disrupts the circular architecture of HER2 at the plasma membrane, as demonstrated in SKBr3 cells at 15 µM [1]. This application leverages PU-WS13's ~124-190-fold selectivity for Grp94 over cytosolic paralogs and its validated subcellular functional divergence from PU-29F.

Chronic In Vitro Studies Requiring Absence of Cytoprotective Heat Shock Response

Experiments requiring prolonged compound exposure (e.g., resistance studies, clonogenic assays) benefit from PU-WS13's unique safety profile: it induces apoptosis in HER2-overexpressing cancer cells at 0.5-12.5 µM without increasing Hsp70 protein levels, a feedback mechanism that limits pan-Hsp90 inhibitor utility . Furthermore, PU-WS13 shows no toxicity to non-malignant cell lines at 2.5-20 µM, enabling cleaner interpretation of cancer cell-specific effects.

In Vivo Immuno-Oncology Studies Targeting the Grp94-Dependent Tumor Microenvironment

For preclinical studies evaluating Grp94 inhibition on tumor growth and immune cell infiltration, PU-WS13 is the best-validated in vivo tool among Grp94-selective probes. Intraperitoneal administration at 15 mg/kg in wild-type mice limits tumor growth and collagen content while increasing CD8+ T cell infiltration into the TME [2]. This reproducible in vivo efficacy profile, absent for PU-H39 and PU-H54 in the peer-reviewed literature, makes PU-WS13 the preferred compound for transition from in vitro to in vivo Grp94-targeting research.

Negative Control for Pan-Hsp90 or Cytosolic Hsp90 Inhibitor Studies

When using pan-Hsp90 inhibitors (e.g., PU-H71) or Hsp90α/β-selective inhibitors (e.g., PU-29F) to interrogate Hsp90 biology, PU-WS13 serves as an essential paralog-specificity control. Its high selectivity for Grp94 (EC50 0.22 µM) with minimal activity against Hsp90α/β (EC50 27.3-41.8 µM) allows researchers to rule out Grp94-mediated effects as confounding variables in experiments primarily targeting cytosolic or pan-Hsp90 functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PU-WS13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.